molecular formula C21H20FN3O6S B1193783 伏诺拉赞富马酸盐 CAS No. 881681-01-2

伏诺拉赞富马酸盐

货号 B1193783
CAS 编号: 881681-01-2
分子量: 461.4644
InChI 键: ROGSHYHKHPCCJW-WLHGVMLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Vonoprazan Fumarate is synthesized through a novel and practical strategy, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction. This synthesis route is characterized by controllable impurities and acceptable overall yield, highlighting its practical advantages for large-scale production (Qiang Yu et al., 2017).

Molecular Structure Analysis

Vonoprazan Fumarate's molecular structure enables its function as a potent acid blocker. Its chemical stability under acidic conditions and high solubility across a broad pH range are key attributes that contribute to its effectiveness. The molecular design facilitates rapid absorption and targeted action within the gastric parietal cells, ensuring potent and prolonged acid suppression.

Chemical Reactions and Properties

Vonoprazan Fumarate undergoes metabolism mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. It is metabolized into inactive metabolites, indicating a complex metabolic pathway that ensures its therapeutic effectiveness while minimizing potential drug-drug interactions (Hitomi Yamasaki et al., 2017).

科学研究应用

  1. 幽门螺杆菌治疗: 伏诺拉赞富马酸盐与抗生素联合使用,已显示出根除幽门螺杆菌感染的疗效。它比传统的质子泵抑制剂 (PPI) 在抑制酸产生方面更有效 (Gunaratne 等人,2021).

  2. 胃肠道疾病: 它在日本用于治疗各种胃肠道疾病,包括胃十二指肠溃疡、反流性食管炎,以及作为低剂量阿司匹林或 NSAID 引起的消化性溃疡的继发预防。其强大的抑酸能力归因于其作为钾离子竞争性酸阻滞剂的作用 (Echizen,2016).

  3. 药物-药物相互作用: 伏诺拉赞富马酸盐可以与细胞色素 P450 酶相互作用,提示在与通过这些途径代谢的其他药物联用时应谨慎 (Wang 等人,2020).

  4. 肾移植受者: 当对肾移植受者施用时,伏诺拉赞会影响免疫抑制剂他克莫司的浓度,表明该人群中存在潜在的药物相互作用 (Mei 等人,2020).

  5. 代谢和药代动力学: 伏诺拉赞的代谢涉及多种酶,包括 CYP3A4、CYP2B6、CYP2C19 和 CYP2D6,以及硫酸盐结合。其广泛的代谢最大程度地减少了联用 CYP 抑制剂或诱导剂的影响 (Yamasaki 等人,2017).

  6. 药代动力学和生物等效性: 伏诺拉赞富马酸盐显示出高血浆浓度,并且广泛分布于组织中。对其药代动力学和生物等效性的研究突出了其在酸相关疾病中的有效性 (Qiao 等人,2017).

  7. 胃食管反流病: 它对其他治疗方法难治的胃食管反流病有效,表明其在对常规治疗无反应的患者中具有潜在的用途 (Masaoka 等人,2018).

  8. 新型共晶: 对伏诺拉赞新型共晶的研究表明其具有改善药物性能的潜力,表明其在药物制剂中发挥着不断演变的作用 (Lee 等人,2022).

安全和危害

Vonoprazan Fumarate is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Vonoprazan Fumarate is currently used for the treatment of gastroduodenal ulcer, reflux esophagitis, and in combination with antibiotics for the eradication of Helicobacter pylori . Future research may explore its potential in other acid-related diseases.

属性

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonoprazan Fumarate

CAS RN

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
553
Citations
I Martinucci, C Blandizzi, G Bodini… - Expert Opinion on …, 2017 - Taylor & Francis
… Within the latter line, a novel P-CAB, vonoprazan, designated also as vonoprazan fumarate or TAK-438, has been developed and approved for clinical use in Japan since February …
Number of citations: 42 www.tandfonline.com
H Echizen - Clinical Pharmacokinetics, 2016 - Springer
Vonoprazan fumarate (Takecab ® ) is a first-in-class potassium-competitive acid blocker that has been available in the market in Japan since February 2015. Vonoprazan is …
Number of citations: 135 link.springer.com
K Otake, Y Sakurai, H Nishida, H Fukui, Y Tagawa… - Advances in …, 2016 - Springer
… This process led to the discovery of vonoprazan fumarate (development code: TAK-438, hereinafter “vonoprazan”), which had a potent and sustained acid secretion inhibitory effect …
Number of citations: 73 link.springer.com
K Sugano - Therapeutic advances in gastroenterology, 2018 - journals.sagepub.com
… Vonoprazan fumarate has a different chemical structure defined as a pyrrole derivative which is different from previous P-CABs such as SCH 28080 and AZD0865 that have …
Number of citations: 98 journals.sagepub.com
E Marabotto, S Ziola, V Savarino… - Clinical and …, 2020 - Taylor & Francis
Potassium-competitive acid blockers (P-CABs), such as vonoprazan, represent a novel and heterogeneous class of drugs that competitively block the potassium binding site of gastric H …
Number of citations: 16 www.tandfonline.com
H Yamasaki, N Kawaguchi, M Nonaka, J Takahashi… - Xenobiotica, 2017 - Taylor & Francis
TAK-438, vonoprazan fumarate, is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug. In this study, we investigated the in vitro metabolism of …
Number of citations: 59 www.tandfonline.com
K Ota, T Takeuchi, Y Kojima, S Kawaguchi… - Journal of …, 2021 - Springer
… We investigated the effects of vonoprazan fumarate on gastric emptying and measured … 10 mg vonoprazan fumarate daily for 14 days, then 20 mg vonoprazan fumarate daily for 14 days. …
Number of citations: 4 link.springer.com
A Kogame, T Takeuchi, M Nonaka, H Yamasaki… - Xenobiotica, 2017 - Taylor & Francis
… TAK-438 (vonoprazan fumarate) and the structurally related internal standard for the analysis were synthesized by Takeda Pharmaceutical Company Limited (Kanagawa, Japan). 1-[5-(2…
Number of citations: 15 www.tandfonline.com
B Lin, J Kou, Q Xiao, S Wu, J Li, Z Zhu, X Zhou, L Xin… - Tetrahedron, 2022 - Elsevier
… We envision this to be the first report on metabolic impurity synthesis of vonoprazan fumarate and from which we hope other chemists on drug development will benefit. …
Number of citations: 2 www.sciencedirect.com
Z Luo, A Liu, Y Liu, G Wang, X Chen, H Wang… - … of Pharmaceutical and …, 2018 - Elsevier
… Vonoprazan fumarate is a novel potassium-competitive acid … and degradants) in vonoprazan fumarate. The optimized … with the detection of vonoprazan fumarate and its impurities. …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。